Cas no 81474-89-7 (glaucoside D)

glaucoside D structure
glaucoside D structure
Nome del prodotto:glaucoside D
Numero CAS:81474-89-7
MF:C41H62O15
MW:794.921994686127
CID:2037909
PubChem ID:72827975

glaucoside D Proprietà chimiche e fisiche

Nomi e identificatori

    • glaucoside D
    • glaucoside-D
    • (2aR,4aS,6aR,10R,11R,12aR,12bS,14bR)-10-[(O-2,6-Dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-6H-2,3,5-trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one (ACI)
    • 6H-2,3,5-Trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one, 10-[(O-2,6-dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-, [2aR-(2aR*,4aS*,6aR*,10R*,11R*,12aR*,12bS*,14bR*)]- (ZCI)
    • Glaucoside C
    • 81474-89-7
    • AKOS040763487
    • Inchi: 1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21-,24+,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,40-,41-/m0/s1
    • Chiave InChI: BRAQGYOYQRQKSH-CLIZTANYSA-N
    • Sorrisi: C[C@]12C[C@@H](O)[C@H](O[C@H]3O[C@@H](C)[C@H](O[C@@H]4O[C@H](C)[C@@H](O[C@@H]5O[C@@H](C)[C@H](O)[C@H](OC)C5)[C@@H](O)C4)[C@H](OC)C3)CC1=CC[C@H]1C(O[C@@H]3CO[C@]4([C@@H]3C(=CO4)CC[C@H]21)C)=O

Proprietà calcolate

  • Massa esatta: 794.40887127g/mol
  • Massa monoisotopica: 794.40887127g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 8
  • Complessità: 1490
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 20
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 179Ų

glaucoside D Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemFaces
CFN95300-5mg
Glaucoside C
81474-89-7 >=98%
5mg
$318 2021-07-22
TargetMol Chemicals
TN6466-1 mL * 10 mM (in DMSO)
Glaucoside C
81474-89-7 98%
1 mL * 10 mM (in DMSO)
¥ 2630 2023-09-15
TargetMol Chemicals
TN6466-5 mg
Glaucoside C
81474-89-7 98%
5mg
¥ 1,810 2023-07-11
TargetMol Chemicals
TN6466-5mg
Glaucoside C
81474-89-7
5mg
¥ 1810 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6466-5 mg
Glaucoside C
81474-89-7
5mg
¥3340.00 2022-04-26
ChemFaces
CFN95300-5mg
Glaucoside C
81474-89-7 >=98%
5mg
$318 2023-09-19
TargetMol Chemicals
TN6466-1 ml * 10 mm
Glaucoside C
81474-89-7
1 ml * 10 mm
¥ 2630 2024-07-20
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso